2,6-Diglycidylphenyl glycidyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[2,6-bis(oxiran-2-ylmethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-2-10(4-12-6-16-12)15(19-9-14-8-18-14)11(3-1)5-13-7-17-13/h1-3,12-14H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEASEWKOGNDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=C(C(=CC=C2)CC3CO3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884516 | |
| Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [MSDSonline] | |
| Record name | 2,6-Diglycidylphenyl glycidyl ether | |
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CAS No. |
13561-08-5 | |
| Record name | 2,2′-[[2-(2-Oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
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| Record name | 2,6-Diglycidylphenyl glycidyl ether | |
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| Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
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| Record name | Oxirane, 2,2'-[[2-(2-oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bis- | |
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| Record name | 2,2'-[[2-(oxiranylmethoxy)-1,3-phenylene]bis(methylene)]bisoxirane | |
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| Record name | 2,6-DIGLYCIDYLPHENYL GLYCIDYL ETHER | |
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| Record name | 2,6-DIGLYCIDYLPHENYL GLYCIDYL ETHER | |
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Synthetic Methodologies for 2,6 Diglycidylphenyl Glycidyl Ether and Analogues
General Principles of Glycidyl (B131873) Ether Synthesis from Epichlorohydrin (B41342) Precursors
The most common route to producing glycidyl ethers, including 2,6-diglycidylphenyl glycidyl ether, involves the reaction of a phenolic compound with epichlorohydrin. google.com This process is fundamentally a two-step reaction sequence: a coupling reaction to form a halohydrin intermediate, followed by a dehydrochlorination step to yield the final epoxide ring. wikipedia.org
Mechanistic Aspects of Dehydrochlorination in Epoxide Formation
The formation of the epoxide ring from a halohydrin intermediate is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.com The process is initiated by a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide, which deprotonates the hydroxyl group of the halohydrin to form a more nucleophilic alkoxide. ucalgary.ca
This is followed by an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The newly formed alkoxide ion acts as a nucleophile, attacking the adjacent carbon atom that bears the halogen (a good leaving group). This internal attack results in the displacement of the halide ion and the closure of the three-membered epoxide ring. ucalgary.cayoutube.com For this intramolecular SN2 reaction to occur efficiently, the alkoxide and the leaving group (halide) must be in an anti-periplanar conformation to allow for backside attack. ucalgary.ca
Catalytic Approaches for Enhanced Synthesis Efficiency and Selectivity
To improve the efficiency and selectivity of glycidyl ether synthesis, various catalytic approaches have been developed. Phase-transfer catalysis (PTC) is a particularly effective technique, especially for reactions involving immiscible aqueous and organic phases, such as the reaction between a phenol (B47542) (often dissolved in an organic solvent or present as a separate phase) and an aqueous solution of sodium hydroxide and epichlorohydrin. researchgate.netcrdeepjournal.org
Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the hydroxide or phenoxide ions from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. chalmers.sephasetransfercatalysis.com This enhances the reaction rate and allows for milder reaction conditions, often leading to higher yields and reduced side reactions. researchgate.netgoogle.com Common phase-transfer catalysts include tetrabutylammonium (B224687) bromide and benzyltrimethylammonium (B79724) chloride. chalmers.segoogle.com
Lewis acids, such as boron trifluoride and stannic chloride, can also catalyze the initial coupling reaction between the phenol and epichlorohydrin. google.com However, this approach can sometimes lead to products with a high chlorine content, which is often undesirable. google.com
Targeted Synthesis of Multi-functional Phenyl Glycidyl Ether Derivatives
The synthesis of multi-functional phenyl glycidyl ethers like this compound presents additional challenges related to controlling the degree and position of glycidylation.
Regioselective Control in Epoxide Ring Formation
Achieving regioselective control, particularly for the synthesis of a specific isomer like the 2,6-disubstituted product, is a critical aspect of synthesizing multi-functional glycidyl ethers. The substitution pattern on the aromatic ring is primarily determined by the structure of the starting phenolic precursor. To synthesize this compound, one would start with 2,6-di(hydroxymethyl)phenol or a related precursor where the glycidyl groups are to be attached.
The challenge then lies in ensuring that all three hydroxyl groups (the phenolic hydroxyl and the two benzylic hydroxyls) react with epichlorohydrin to form glycidyl ethers. The relative reactivity of these hydroxyl groups can influence the reaction pathway and the final product distribution. Generally, phenolic hydroxyl groups are more acidic and reactive than benzylic hydroxyls under basic conditions. This difference in reactivity can be exploited to control the reaction sequence to some extent.
Optimization of Reaction Parameters for Yield and Purity of this compound
The yield and purity of this compound are highly dependent on the optimization of several reaction parameters. These include:
Stoichiometry: A molar excess of epichlorohydrin is typically used to ensure complete reaction of all hydroxyl groups and to minimize the formation of higher molecular weight polymers. google.comgoogle.com
Temperature: The reaction temperature influences the rate of both the desired glycidylation reaction and potential side reactions. A balance must be struck to achieve a reasonable reaction rate without promoting unwanted byproducts. Studies on similar glycidyl ether syntheses have shown that optimal temperatures can range from ambient to around 100°C. researchgate.netgoogle.com
Catalyst Concentration: The amount of phase-transfer catalyst used can significantly impact the reaction rate. The optimal concentration needs to be determined experimentally to maximize efficiency without incurring unnecessary cost.
Base Concentration: The concentration of the alkali metal hydroxide solution affects the deprotonation of the phenolic hydroxyl groups and the subsequent dehydrochlorination step.
A response surface methodology can be employed to systematically study the interaction of these parameters and identify the optimal conditions for maximizing the yield and purity of the final product. researchgate.net
Modern Synthetic Techniques for Sustainable Glycidyl Ether Production
In recent years, there has been a growing emphasis on developing more sustainable methods for chemical production, and glycidyl ether synthesis is no exception. Key areas of research include:
Solvent-Free Synthesis: Conducting the reaction without the use of organic solvents reduces waste and simplifies product purification. chalmers.segoogle.com This approach often utilizes the reactants themselves as the reaction medium.
Use of Greener Catalysts: Research is ongoing to develop more environmentally friendly and recyclable catalysts to replace traditional ones. This includes the use of solid-supported catalysts and biocatalysts.
Renewable Feedstocks: There is increasing interest in using bio-based raw materials to produce glycidyl ethers. For example, compounds derived from vegetable oils and lignin (B12514952) are being explored as sustainable alternatives to petroleum-based phenols. journalajarr.comresearchgate.netacs.org The principles of glycidylation remain the same, but the use of these renewable starting materials contributes to a greener chemical industry.
Microreactor Technology: The use of microreactors offers several advantages for glycidyl ether synthesis, including enhanced heat and mass transfer, precise control over reaction conditions, and improved safety. This can lead to significantly shorter reaction times, higher yields, and purer products. google.com
These modern techniques aim to make the production of glycidyl ethers, including specialized molecules like this compound, more efficient, cost-effective, and environmentally responsible.
Polymerization and Curing Mechanisms of 2,6 Diglycidylphenyl Glycidyl Ether Systems
Ring-Opening Polymerization Pathways of Epoxide Moieties
The polymerization of 2,6-Diglycidylphenyl glycidyl (B131873) ether is primarily driven by the ring-opening of its highly strained three-membered epoxide rings. This process can be initiated through either cationic or anionic mechanisms, each with distinct initiation and propagation steps.
Cationic Polymerization: Initiation and Propagation Mechanisms
Cationic polymerization of glycidyl ethers is typically initiated by strong Brønsted acids or Lewis acids, often generated from the photolysis of onium salts like diaryliodonium or triarylsulfonium salts. researchgate.net The initiation step involves the protonation or coordination of the initiator with the oxygen atom of the epoxide ring, forming a tertiary oxonium ion. This active center is a powerful electrophile that readily attacks another monomer molecule.
Initiation:
A proton (H⁺) or a Lewis acid (A) attacks the oxygen atom of an epoxide ring on the 2,6-Diglycidylphenyl glycidyl ether molecule, generating a highly reactive tertiary oxonium ion.
Propagation:
The propagation proceeds via a nucleophilic attack of the oxygen atom of a new monomer molecule on one of the carbon atoms of the strained oxonium ion ring. This results in the opening of the initial ring and the formation of a new, propagating oxonium ion at the newly added monomer unit. This process repeats, leading to the growth of a polyether chain.
Studies on model compounds like phenyl glycidyl ether (PGE) have been instrumental in understanding the kinetics and mechanisms of cationic polymerization. ornl.gov The reactivity of the epoxide groups can be influenced by the presence of other functional groups within the monomer structure. For instance, in monomers containing both vinyl and epoxy groups, such as p-vinylphenyl glycidyl ether, certain cationic initiators can selectively polymerize one group over the other under specific temperature conditions. u-fukui.ac.jp
Anionic Polymerization: Initiation and Propagation Mechanisms
Anionic ring-opening polymerization of epoxides is initiated by strong nucleophiles, such as alkoxides, hydroxides, or tertiary amines. ornl.gov The initiation involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide anion.
Initiation:
A nucleophilic initiator (Nu⁻) attacks a carbon atom of the epoxide ring, causing the ring to open and forming an alkoxide.
Propagation:
The newly formed alkoxide is a potent nucleophile that can then attack another epoxide ring on a different monomer molecule. This sequential addition of monomers leads to the formation of a polyether chain. The propagation continues until the monomer is consumed or the reaction is terminated.
Research has shown that the anionic polymerization of glycidyl ethers can be influenced by factors such as the solvent and the nature of the initiator. nih.gov For instance, the use of tertiary amines as initiators can lead to a "living" polymerization, where the propagating chain ends remain active, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. ornl.gov
Covalent Network Formation via Multifunctional Glycidyl Ether Reactivity
The presence of three glycidyl ether groups on the this compound molecule is crucial for the formation of a highly crosslinked, three-dimensional network. This network structure is responsible for the desirable properties of the final thermoset material, such as high strength, thermal stability, and chemical resistance. The most common method for achieving this crosslinking is through reactions with multifunctional curing agents, particularly amines.
Amine-Epoxy Addition Reactions in Crosslinking
Amine curing is a widely used method for crosslinking epoxy resins. appliedpoleramic.comacs.orgmdpi.com The reaction involves the nucleophilic addition of the amine's active hydrogen atoms to the carbon atoms of the epoxide ring, resulting in the formation of β-hydroxyamines.
An amine group attacks an epoxide ring, opening it and forming a covalent bond. This reaction also creates a hydroxyl group. researchgate.netsemanticscholar.org
Reactivity of Primary and Secondary Amine Hydrogens
Primary amines, which contain two active hydrogens, are particularly effective crosslinking agents. appliedpoleramic.com The initial reaction of a primary amine with an epoxide group results in the formation of a secondary amine and a hydroxyl group. appliedpoleramic.comresearchgate.net
Reaction Scheme:
Primary Amine Reaction: R-NH₂ + CH₂(O)CH- → R-NH-CH₂(CHOH)-
Secondary Amine Reaction: R-NH-CH₂(CHOH)- + CH₂(O)CH- → R-N(CH₂(CHOH)-)₂
The newly formed secondary amine can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. appliedpoleramic.comresearchgate.net This step is crucial for building the crosslinked network. The reactivity of the secondary amine is generally lower than that of the primary amine. appliedpoleramic.com The relative reactivity of primary and secondary amine hydrogens can be influenced by steric factors and the electronic environment. researchgate.net
| Amine Type | Number of Active Hydrogens | Reaction Product with Epoxide |
| Primary Amine | 2 | Secondary Amine & Hydroxyl Group |
| Secondary Amine | 1 | Tertiary Amine & Hydroxyl Group |
Catalytic Role of Tertiary Amines and Potential Side Reactions
Tertiary amines, which lack active hydrogens, cannot directly react with epoxide groups to form addition products. However, they play a significant role as catalysts in epoxy curing. appliedpoleramic.comresearchgate.netresearchgate.net Tertiary amines can accelerate the curing process by activating the epoxide ring, making it more susceptible to nucleophilic attack by primary or secondary amines. appliedpoleramic.comresearchgate.net The mechanism often involves the formation of a zwitterionic intermediate. osti.gov
In some cases, tertiary amines can also initiate the anionic homopolymerization of the epoxy resin, where the epoxide groups react with each other. ornl.govappliedpoleramic.com This can be a significant side reaction, especially at higher temperatures or with certain types of tertiary amines. kpi.ua Another potential side reaction is etherification, where the hydroxyl groups generated during the amine-epoxy reaction can react with epoxide groups to form ether linkages. This reaction is generally favored at higher temperatures and in the presence of a catalyst. appliedpoleramic.comkpi.ua
| Catalyst/Reactant | Role in Curing | Potential Side Reactions |
| Tertiary Amine | Catalyst for amine-epoxy reaction | Anionic homopolymerization of epoxide |
| Hydroxyl Group | Product of amine-epoxy reaction | Etherification with epoxide groups |
Homopolymerization Pathways (Etherification) of Epoxide Groups
In the absence of a traditional curing agent, this compound can undergo homopolymerization, a process driven by the ring-opening of its epoxide groups. This etherification reaction is typically initiated by a catalyst, often a Lewis base or acid. The initiator attacks an epoxide ring, creating a reactive intermediate that can then react with another epoxide group. This chain reaction propagates, leading to the formation of polyether linkages and the eventual gelation and vitrification of the resin.
The homopolymerization of glycidyl ethers can proceed through either cationic or anionic mechanisms. Cationic polymerization, often initiated by photoinitiators that generate a strong acid upon irradiation, is an efficient method for curing multitopic glycidyl ethers. google.com The reaction kinetics can be rapid and may exhibit frontal polymerization characteristics. google.com Anionic polymerization is also possible, though it can be inhibited by the highly branched polyether architecture that chelates cationic species. google.com The rate and extent of homopolymerization are influenced by factors such as temperature, catalyst type and concentration, and the presence of any impurities that can act as co-initiators or inhibitors.
Interfacial and Bulk Reactions with Phenolic Hydroxyl Groups in Thermoset Systems
When this compound is cured in the presence of phenolic compounds, the hydroxyl groups of the phenol (B47542) act as co-reactants. The reaction between an epoxide group and a phenolic hydroxyl group results in the formation of an ether linkage and a new secondary hydroxyl group. This newly formed hydroxyl group can then react with another epoxide group, contributing to the crosslinking density of the thermoset.
The reaction can be catalyzed by either acids or bases. researchgate.net Base-catalyzed reactions typically yield a secondary alcohol as the main product. researchgate.net This reaction is fundamental in epoxy-phenol thermoset systems, where the phenolic resin acts as a hardener. The stoichiometry between the epoxy and phenolic hydroxyl groups is a critical parameter that determines the final network structure and properties of the cured material. An excess of either component can lead to incomplete curing and inferior mechanical or thermal properties.
Influence of Specific Initiators and Curing Agents on Reaction Mechanisms
The choice of initiator or curing agent plays a pivotal role in dictating the polymerization mechanism and the final architecture of the cured this compound network. Different classes of curing agents offer distinct advantages in terms of processing characteristics and the ultimate performance of the thermoset.
Imidazole-Based Catalysis in Epoxy Curing
Imidazoles and their derivatives are highly effective catalysts for the curing of epoxy resins. researchgate.netnih.gov They can function as both nucleophiles and bases, facilitating the ring-opening of the epoxide. nih.gov The curing process typically begins with the formation of an adduct between the imidazole (B134444) and an epoxy group. researchgate.net This adduct then initiates the etherification reaction, leading to the crosslinking of the resin. researchgate.net
The catalytic activity of imidazoles can be tailored by modifying their chemical structure. researchgate.netcapes.gov.br For instance, the use of different substituted imidazoles can influence the curing kinetics and the glass transition temperature (Tg) of the final polymer. bohrium.com Imidazoles can also act as accelerators for other curing agents, such as dicyandiamide. nih.gov In some systems, the imidazole is regenerated during the curing process, allowing it to participate in multiple catalytic cycles. researchgate.netcapes.gov.br
Anhydride-Mediated Curing Architectures
Acid anhydrides are another important class of curing agents for epoxy resins, known for producing thermosets with excellent thermal stability and electrical insulation properties. hycat.comnih.gov The curing mechanism involves the ring-opening of the anhydride (B1165640) by a hydroxyl group present on the epoxy resin backbone or formed during the reaction. hycat.comnih.gov This initial reaction forms a carboxylic acid, which then reacts with an epoxy group to form an ester linkage and a new hydroxyl group. azom.com
The reaction between epoxy groups and anhydrides can be complex, with competing esterification and etherification reactions occurring. hycat.com The balance between these two reactions is influenced by the reaction temperature and the type of catalyst used. hycat.com Tertiary amines are often used as accelerators for anhydride-cured systems. nih.gov The choice of anhydride, whether aromatic, alicyclic, or aliphatic, also significantly impacts the properties of the cured resin, such as its heat resistance and flexibility. nih.gov
Latent Curing Agent Systems for Controlled Polymerization
Latent curing agents are compounds that are relatively inert at room temperature but become highly reactive at elevated temperatures. polymerinnovationblog.com This property allows for the formulation of one-component epoxy systems with long shelf stability. polymerinnovationblog.com Dicyandiamide (DICY) is a widely used latent curing agent. polymerinnovationblog.com Its latency is derived from its insolubility in the epoxy resin at ambient temperatures. polymerinnovationblog.com Upon heating, DICY dissolves and reacts with the epoxy groups.
The curing temperature of DICY can be lowered by the addition of accelerators, such as substituted ureas or imidazoles. polymerinnovationblog.comgoogle.com The choice of accelerator allows for a trade-off between reactivity and latency. polymerinnovationblog.com Other latent systems can be based on chemically blocked reactants or catalysts that are activated by a specific trigger, such as heat or light. These systems provide precise control over the initiation of polymerization, which is crucial for applications like adhesives and prepregs. nih.govpolymerinnovationblog.com
Kinetic Analysis of 2,6 Diglycidylphenyl Glycidyl Ether Curing Reactions
Non-Isothermal Curing Kinetics Studies
Non-isothermal DSC is a widely used technique to investigate the curing kinetics of epoxy resins. researchgate.net By subjecting the reactive system to a constant heating rate, the exothermic heat flow associated with the curing reaction can be monitored as a function of temperature.
The apparent activation energy (Ea), a crucial parameter representing the energy barrier for the curing reaction, can be determined using various model-free and model-fitting methods from non-isothermal DSC data obtained at different heating rates.
Commonly employed methods include:
Kissinger Method: This method relates the peak temperature of the exothermic curve (Tp) to the heating rate (β). The activation energy is calculated from the slope of the plot of ln(β/Tp²) versus 1/Tp. crimsonpublishers.com
Ozawa-Flynn-Wall (OFW) Method: This is an isoconversional method where the activation energy is determined at different degrees of conversion (α). It involves plotting the logarithm of the heating rate against the reciprocal of the temperature required to reach a specific conversion level. crimsonpublishers.com
Friedman Method: Another isoconversional method that calculates the activation energy as a function of conversion by analyzing the instantaneous reaction rate at various temperatures. imapsjmep.org
The reaction order (n) provides insight into the reaction mechanism. It can be estimated using methods like the Crane equation or by fitting the experimental data to various kinetic models. crimsonpublishers.com For many epoxy-amine systems, the curing process is complex and cannot be described by a simple n-th order reaction. Often, an autocatalytic model is more appropriate, where the reaction is catalyzed by the hydroxyl groups generated during the epoxide ring-opening. researchgate.net
To illustrate, the table below shows typical kinetic parameters obtained for a tetrafunctional epoxy resin, N,N,N′,N′-tetraepoxypropyl-4,4′-diaminodiphenylmethane (AG-80), cured with m-xylylenediamine, as determined by non-isothermal DSC.
| Method | Apparent Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |
|---|---|---|---|
| Kissinger | 60.44 | - | - |
| Ozawa | 60.44 | - | 0.892 |
For complex systems like trifunctional epoxy resins, a single set of kinetic parameters may not accurately describe the entire curing process. The reaction mechanism often involves simultaneous and consecutive reactions, including the primary amine-epoxy addition, secondary amine-epoxy addition, and etherification reactions, each with its own rate constant and activation energy.
dα/dt = k(T)α^m(1-α)^n
where dα/dt is the rate of conversion, k(T) is the temperature-dependent rate constant, and m and n are the reaction orders. The parameters m and n can be determined through non-linear regression analysis of the DSC data. For many epoxy systems, the sum of m and n is found to be around 2.
Isothermal Curing Kinetic Investigations
Isothermal DSC experiments, where the sample is held at a constant temperature, provide complementary information to non-isothermal studies. imapsjmep.org By monitoring the heat flow over time, the rate of reaction and the degree of conversion can be determined as a function of time at different temperatures. nih.gov
Isothermal data is particularly useful for understanding the later stages of the curing process, where diffusion control may become significant as the viscosity of the system increases and vitrification occurs. nih.gov The kinetic parameters obtained from isothermal analysis can be used to construct time-temperature-transformation (TTT) diagrams, which are valuable for process optimization.
The analysis of isothermal data often involves fitting the conversion-time curves to kinetic models, similar to the non-isothermal case. The autocatalytic model is frequently found to provide a good description of the isothermal curing of epoxy resins. mdpi.com
The following table presents an example of kinetic parameters for an epoxy-amine system determined under isothermal conditions.
| Curing Temperature (°C) | Rate Constant (k) (min⁻¹) | Reaction Order (n) | Autocatalytic Exponent (m) |
|---|---|---|---|
| 150 | 0.1725 | Variable | Variable |
| 160 | 0.2891 | Variable | Variable |
| 170 | 0.4723 | Variable | Variable |
| 180 | 0.7586 | Variable | Variable |
Real-time Spectroscopic Monitoring of Reaction Progress and Rate Constants
Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, offer a powerful tool for the real-time, in-situ monitoring of the chemical changes occurring during the curing of this compound. utexas.eduutexas.edu By tracking the changes in the absorbance of specific functional groups, the consumption of reactants and the formation of products can be quantified. nih.gov
Key absorption bands that are typically monitored in amine-cured epoxy systems include:
Epoxy group: The disappearance of the epoxy ring can be followed by the decrease in the intensity of the band around 915 cm⁻¹. nih.gov
Primary amine group: The consumption of primary amines can be monitored by the decrease in the N-H stretching vibrations around 3340-3200 cm⁻¹. nih.gov
Hydroxyl group: The formation of hydroxyl groups as a result of the ring-opening reaction can be observed by the increase in the broad O-H stretching band around 3400 cm⁻¹.
The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at a given time to its initial area, often using an internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the aromatic rings). utexas.edu From the conversion versus time data at different temperatures, the reaction rate constants can be determined, and subsequently, the activation energy can be calculated using the Arrhenius equation. This approach allows for a more direct measurement of the chemical kinetics compared to the thermal analysis methods. utexas.edu
Factors Governing Curing Rate and Conversion in this compound Formulations
The curing rate and the final degree of conversion of this compound formulations are influenced by a variety of factors:
Curing Agent Type and Stoichiometry: The reactivity of the curing agent (e.g., aliphatic vs. aromatic amines, anhydrides) has a primary effect on the reaction rate. The stoichiometric ratio of the epoxy resin to the curing agent is critical for achieving optimal network formation and properties. Off-stoichiometric formulations can lead to incomplete curing and reduced performance.
Temperature: As with most chemical reactions, the curing rate of epoxy resins is highly dependent on temperature. Higher temperatures increase the reaction rate constants according to the Arrhenius relationship, leading to shorter curing times. mdpi.com However, excessively high temperatures can lead to uncontrolled exothermic reactions and degradation of the material.
Catalysts and Accelerators: The addition of catalysts or accelerators, such as tertiary amines or imidazoles, can significantly increase the curing rate, allowing for lower curing temperatures or shorter processing times.
Presence of Hydroxyl Groups: The hydroxyl groups generated during the curing reaction can act as an internal catalyst, leading to an autocatalytic effect and an acceleration of the reaction rate as the conversion proceeds.
Viscosity and Diffusion: As the curing reaction progresses, the viscosity of the system increases dramatically, eventually leading to gelation and vitrification. In the later stages of curing, the reaction rate can become limited by the diffusion of the reactive species within the increasingly rigid network. This can prevent the system from reaching full conversion, especially at low curing temperatures. nih.gov
Fillers and Additives: The presence of fillers and other additives can influence the curing kinetics by affecting the viscosity of the system, participating in the reaction, or by having a catalytic or inhibiting effect on the curing chemistry.
Macromolecular Architecture and Network Structure Evolution
Formation of Highly Cross-linked Poly(glycidyl ether) Networks from Trifunctional Monomers
The curing of 2,6-diglycidylphenyl glycidyl (B131873) ether, often with amine hardeners, leads to the formation of densely cross-linked poly(glycidyl ether) networks. cnrs.frnagase.com The presence of three reactive glycidyl ether groups on a single phenyl ring facilitates the creation of a three-dimensional network structure. nih.govnih.gov The reaction mechanism primarily involves the nucleophilic attack of the amine groups on the oxirane rings of the glycidyl ether, leading to the formation of β-hydroxyamine linkages. cnrs.frsemanticscholar.org This process is often autocatalytic, with the hydroxyl groups formed during the reaction accelerating further epoxy-amine additions. cnrs.frkpi.ua
The kinetics of these curing reactions are complex and can be influenced by various factors, including the type of curing agent, temperature, and the presence of catalysts. kpi.uaresearchgate.net For instance, the reactivity of primary and secondary amines with the epoxy groups can differ, affecting the rate of network formation and the final network structure. kpi.uaresearchgate.net
Impact of Multifunctionality on Network Density and Heterogeneity
The trifunctionality of 2,6-diglycidylphenyl glycidyl ether directly contributes to a high theoretical cross-link density in the cured network. This high density of cross-links is a key factor in determining the material's thermomechanical properties. However, the actual network structure is not perfectly homogeneous. researchgate.net
Gelation Phenomena and Network Interlock Effects in this compound Systems
Gelation marks a critical point in the curing process, where the liquid resin transforms into a solid, insoluble gel. This transition occurs when a continuous network of polymer chains spans the entire system. For trifunctional monomers like this compound, the gel point is reached at a relatively low extent of reaction due to the high functionality. researchgate.netresearchgate.net
Relationship between Monomer Structure and Cured Network Topology
The regioisomerism of the monomer can also have a significant impact on the final network properties. acs.org Subtle changes in the substitution pattern on the aromatic ring can affect the packing efficiency of the polymer chains and the resulting network density. For example, studies on diglycidyl ether of bisphenol F (DGEBF) have shown that different isomers lead to variations in glass transition temperature, density, and solvent uptake, highlighting the sensitivity of network performance to monomer structure. acs.org Similarly, the presence of bulky side groups or variations in the flexibility of the monomer can alter the network topology and, consequently, the macroscopic properties of the cured material. coventry.ac.uk
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | 2-[[2,6-bis(oxiran-2-ylmethyl)phenoxy]methyl]oxirane |
| Molecular Formula | C15H18O4 |
| Molar Mass | 262.30 g/mol |
| CAS Number | 13561-08-5 |
| Appearance | Yellow liquid |
| Functionality | 3 (trifunctional) |
Source: PubChem CID 26113 nih.gov
Role of 2,6 Diglycidylphenyl Glycidyl Ether As a Reactive Diluent and Modifier
Modification of Epoxy Resin Systems with Trifunctional Glycidyl (B131873) Ethers
The introduction of trifunctional glycidyl ethers, such as 2,6-diglycidylphenyl glycidyl ether, into standard bifunctional epoxy resin systems like those based on diglycidyl ether of bisphenol-A (DGEBA), significantly alters the final properties of the cured material. mdpi.comed.ac.uk The primary modification is an increase in the crosslink density of the polymer network. Because each molecule of the modifier can form three connections within the network, as opposed to the two connections formed by DGEBA, a tighter, more robust network is created.
Research on systems blending DGEBA with a trifunctional epoxy, triglycidylether of meta-amino phenol (B47542), demonstrates these effects. The addition of the trifunctional epoxy at a concentration of 10% by weight resulted in a notable increase in tensile strength and a slight increase in the glass transition temperature (Tg). mdpi.comed.ac.uk Specifically, the tensile strength saw an improvement of up to 14% compared to the unmodified DGEBA resin, without negatively affecting other mechanical properties like the elastic modulus. mdpi.comed.ac.uk The enhanced crosslinking is credited for this improved performance, with the modified system consistently outperforming the neat DGEBA under various conditions of strain rate, temperature, and moisture. mdpi.com
Table 1: Effect of Trifunctional Epoxy Modifier on DGEBA Resin Properties
| Property | Unmodified DGEBA | DGEBA + 10 wt.% Trifunctional Epoxy | Percentage Change | Citation |
|---|---|---|---|---|
| Tensile Strength | Baseline | ~14% Increase | +14% | mdpi.comed.ac.uk |
Influence on Curing Behavior and Network Formation in Blended Systems
The curing of epoxy resins with amine hardeners is a complex process involving several simultaneous chemical reactions. nih.gov The primary amine groups of the hardener first react with epoxy rings to form secondary amines. These newly formed secondary amines then react with additional epoxy rings to create tertiary amines, which represent the crosslink points in the network. nih.gov Under certain conditions, a side reaction known as etherification can also occur between hydroxyl groups (formed during the amine-epoxy reactions) and epoxy rings. nih.gov
Comparative Analysis with Other Glycidyl Ether Reactive Diluents
Glycidyl ether reactive diluents are categorized by their functionality (mono-, di-, or trifunctional), which largely dictates their influence on the final properties of the epoxy system. abg-am.com
Monofunctional Glycidyl Ethers (MGEs): These include compounds like phenyl glycidyl ether or 2-ethylhexyl glycidyl ether. nagase.comnih.gov They are highly effective at reducing viscosity but do so at the cost of reducing crosslink density, as they can terminate polymer chains. This typically leads to a decrease in mechanical strength, chemical resistance, and glass transition temperature (Tg). mdpi.com
Difunctional Glycidyl Ethers (DGEs): This group includes common diluents like 1,4-butanediol (B3395766) diglycidyl ether and neopentyl glycol diglycidyl ether. abg-am.comnagase.com They offer a moderate reduction in viscosity while largely preserving the crosslink density, as they extend the polymer chains rather than terminating them. This results in good retention of mechanical and thermal properties compared to MGEs. abg-am.com
Trifunctional Glycidyl Ethers (TGEs): This category, which includes this compound and trimethylolpropane (B17298) triglycidyl ether, offers the lowest viscosity reduction compared to MGEs and DGEs. nagase.commdpi.com However, their primary advantage is the ability to significantly increase the crosslink density of the network. This leads to cured systems with higher strength, improved thermal stability, and enhanced chemical resistance, though sometimes with a trade-off in reduced flexibility. mdpi.comabg-am.com
The aromatic nature of this compound, compared to an aliphatic TGE like trimethylolpropane triglycidyl ether, contributes additional stiffness and thermal resistance to the polymer backbone. mdpi.com
Table 2: Comparative Properties of Glycidyl Ether Reactive Diluents
| Diluent Type | Functionality | Viscosity Reduction | Effect on Crosslink Density | Impact on Mechanical Properties | Example Compounds | Citations |
|---|---|---|---|---|---|---|
| Monofunctional (MGE) | 1 | High | Decreases | Reduces strength and Tg; increases flexibility | Phenyl Glycidyl Ether, 2-Ethylhexyl Glycidyl Ether | mdpi.comnagase.comnih.gov |
| Difunctional (DGE) | 2 | Moderate | Maintained/Slightly Reduced | Good retention of properties | 1,4-Butanediol Diglycidyl Ether, Neopentyl Glycol Diglycidyl Ether | abg-am.comnagase.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-Butanediol diglycidyl ether |
| This compound |
| 2-Ethylhexyl glycidyl ether |
| Diglycidyl ether of bisphenol-A (DGEBA) |
| Neopentyl glycol diglycidyl ether |
| Phenyl glycidyl ether |
| Triglycidylether of meta-amino phenol (TGmAP) |
Advanced Epoxy Resin Systems Incorporating 2,6 Diglycidylphenyl Glycidyl Ether
The trifunctional epoxy resin 2,6-Diglycidylphenyl glycidyl (B131873) ether is a specialized monomer utilized to enhance the performance of conventional epoxy systems. Its three reactive glycidyl groups enable the formation of highly crosslinked polymer networks, leading to materials with superior thermal and mechanical properties. This section explores its role in advanced epoxy resin systems, from high-strength composites to specialized electronic and research applications.
Computational Modeling and Simulation of 2,6 Diglycidylphenyl Glycidyl Ether Systems
Molecular Dynamics Simulations of Curing Reactions and Network Formation
Molecular Dynamics (MD) simulations are a powerful computational method for studying the curing process of epoxy resins. aip.org This technique models the physical movements of atoms and molecules over time, allowing for the observation of network formation as chemical bonds are created.
The general procedure for simulating the curing of an epoxy system, which would be applicable to 2,6-Diglycidylphenyl glycidyl (B131873) ether, involves several key steps. Initially, a simulation cell is constructed containing the constituent molecules: the epoxy monomer (in this case, 2,6-Diglycidylphenyl glycidyl ether) and the chosen curing agent. aip.org These molecules are typically placed in a low-density, amorphous arrangement. acs.org The system is then compressed to achieve a target density at room temperature. acs.org
To mimic the curing process, the system undergoes an annealing phase, where it is heated to an elevated temperature and then gradually cooled. acs.org This process allows the molecules to overcome energy barriers and explore different conformations. The core of the curing simulation is the implementation of a crosslinking algorithm. arxiv.org Reactive sites on the epoxy and curing agent molecules are predefined. During the simulation, when these sites on different molecules come within a certain reaction distance, a new chemical bond is formed, mimicking the real-world curing reaction. nih.gov This process is repeated iteratively, leading to the formation of a three-dimensional, crosslinked polymer network. The simulation continues until a desired degree of crosslinking is achieved or the reaction rate significantly slows down. researchgate.net
The accuracy of these simulations is highly dependent on the force field used, which defines the potential energy of the system as a function of the atomic coordinates. acs.org Reactive force fields have been developed to more accurately model the bond-breaking and bond-forming events that characterize curing reactions. acs.org
Table 1: Illustrative Parameters for a Generic Epoxy Curing MD Simulation
| Parameter | Description | Typical Value/Setting |
| System Composition | Ratio of epoxy monomers to curing agent molecules. | Stoichiometric or varied to study effects. |
| Force Field | Set of equations and parameters to calculate potential energy. | OPLS-AA, ReaxFF, IFF-R acs.orgmdpi.com |
| Initial Density | Starting density of the uncured mixture. | Low, e.g., 0.6 g/cm³ |
| Target Density | Density of the system after initial compression. | ~1.1 - 1.2 g/cm³ |
| Temperature Ensemble | Thermodynamic conditions for the simulation. | NVT (constant volume, temperature), NPT (constant pressure, temperature) acs.org |
| Annealing Temperature | Peak temperature during the simulated heating cycle. | 600 K |
| Reaction Cutoff | Maximum distance between reactive atoms for a bond to form. | 4-5 Å |
| Simulation Time | Duration of the simulation to allow for network formation. | Nanoseconds (ns) researchgate.net |
This table presents typical, not specific, parameters to illustrate the setup of an MD simulation for epoxy curing.
Prediction of Cross-linking Density and Network Topological Features
MD simulations not only model the formation of the network but also allow for detailed analysis of its structure. The crosslinking density, a critical parameter influencing the material's properties, can be directly calculated from the simulation by counting the number of formed crosslinks relative to the total possible reactive sites. Studies on various epoxy systems show that the degree of crosslinking is heavily influenced by the stoichiometry of the resin and curing agent. nih.gov
Beyond a simple density value, the topology of the network can be characterized in detail. By treating the cured system as a mathematical graph, where curing agent molecules can be considered nodes and the epoxy molecules as edges connecting them, researchers can analyze the network's connectivity. researchgate.netmdpi.com This graph-theory-based approach allows for the quantification of several topological features:
Coordination Number: The number of epoxy molecules connected to each curing agent molecule (node). In a fully cured system, this would reach a maximum value determined by the functionality of the curing agent. mdpi.com
Path Lengths: The average number of bonds between any two nodes in the network. For instance, studies on DGEBA systems have shown that adding a more flexible epoxy resin can lead to longer inter-nitrogen path lengths, indicating a loosening of the network structure. arxiv.org
Ring Sizes: The number of atoms in the closed loops formed within the network. The distribution of ring sizes can impact the mobility of polymer chains and the material's mechanical response.
Furthermore, simulations can provide insights into local structural features. The use of techniques like Voronoi tessellation can quantify the atomic-level packing and free volume within the network. arxiv.org An increase in Voronoi atomic volumes can suggest a less compact network structure, which often correlates with changes in properties like the coefficient of thermal expansion. arxiv.org
Quantum Chemical Calculations for Elucidating Reaction Pathways and Intermediates
While MD simulations are excellent for modeling the large-scale formation of the polymer network, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to provide a more fundamental understanding of the chemical reactions themselves. semanticscholar.org These methods focus on the electronic structure of the reacting molecules to elucidate reaction mechanisms, identify transition states, and determine the energetics of different reaction pathways.
For epoxy systems like this compound, the primary curing reaction is the ring-opening of the epoxide group by a nucleophile, typically an amine in the curing agent. kpi.ua Quantum chemical studies on model systems, such as phenyl glycidyl ether reacting with aniline, help to clarify the step-by-step process of this reaction. kpi.ua
These calculations can investigate several key aspects of the curing chemistry:
Reaction Barriers: DFT can calculate the activation energy required for the epoxy-amine reaction to occur. This helps in understanding the reactivity of different epoxy and amine structures.
Reaction Intermediates: The calculations can identify and characterize the stability of transient species formed during the reaction. For example, studies have shown that epoxy-amine reactions can proceed through zwitterionic intermediates. semanticscholar.org
Side Reactions: Besides the main addition reaction, other reactions like etherification (reaction of an epoxide with a hydroxyl group) can occur, especially in epoxy-rich formulations or at higher temperatures. nih.gov Quantum calculations can predict the likelihood of these side reactions, which can influence the final network structure and properties. kpi.ua Homopolymerization of the epoxy groups, initiated by tertiary amines, is another possible side reaction that can be studied. kpi.ua
By understanding the fundamental reaction pathways and the factors that influence them, researchers can better control the curing process to achieve desired network architectures.
Establishing Structure-Property Relationship Predictions at the Molecular Level
A primary goal of computational modeling is to establish clear relationships between the molecular structure of the epoxy network and its macroscopic thermomechanical properties. acs.org By systematically varying the composition and structure of the simulated epoxy systems, researchers can predict how these changes will affect properties like the glass transition temperature (Tg), Young's modulus, density, and the coefficient of thermal expansion. rsc.org
MD simulations are used to compute these properties directly from the atomistic model. For example, the glass transition temperature can be determined by simulating the cooling of the crosslinked network and observing the change in the slope of the density versus temperature plot. aip.org Mechanical properties like the Young's modulus can be calculated by applying a simulated strain to the model and measuring the resulting stress.
The large datasets generated from these simulations are increasingly being used in conjunction with machine learning (ML) techniques. nih.gov By creating a database of various epoxy formulations and their simulated properties, ML models can be trained to predict the properties of new, untested formulations with reasonable accuracy. rsc.org This data-driven approach significantly accelerates the discovery of new epoxy systems with optimized performance. rsc.orgnih.gov
Furthermore, in-depth analysis of simulation results can reveal the molecular origins of macroscopic behavior. For instance, a "confinement index" that quantifies atomic-level crowding and connectivity has been shown to strongly correlate with the glass-transition temperature, providing a predictive descriptor for polymer network behavior. arxiv.org Linear correlation analyses have demonstrated that the content of specific curing agents can have the greatest correlation with properties like cohesive energy density, while the structure of the epoxy resin itself may have a higher correlation with the modulus or glass transition temperature. nih.gov
Table 2: Conceptual Structure-Property Relationships in Epoxy Resins
| Molecular Feature | Predicted Property Impact | Rationale |
| Increased Crosslink Density | Higher Tg, Higher Modulus, Lower CTE aip.org | A more tightly bound network restricts molecular motion and thermal expansion. |
| Flexible Monomer Backbone | Lower Tg, Lower Modulus | Increased chain mobility allows for easier deformation and transition to the rubbery state. |
| Increased Free Volume | Lower Tg, Higher CTE aip.orgnih.gov | More empty space between polymer chains allows for greater molecular motion and expansion. |
| Strong Intermolecular Interactions | Higher Cohesive Energy Density, Higher Tg | Stronger forces (e.g., hydrogen bonds) hold the network together more tightly. |
This table illustrates general trends observed in computational and experimental studies of epoxy resins.
Advanced Spectroscopic Characterization of 2,6 Diglycidylphenyl Glycidyl Ether Curing
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking
Fourier Transform Infrared (FTIR) spectroscopy is a widely used and effective technique for monitoring the curing process of epoxy resins, including 2,6-diglycidylphenyl glycidyl (B131873) ether. rsdjournal.orgresearchgate.net This method provides direct information about the changes in functional groups present in the precursor materials and the resulting cured epoxy resin. rsdjournal.org The primary advantage of FTIR is its ability to track the disappearance of reactant functional groups and the appearance of new ones, allowing for a quantitative assessment of the extent of the reaction. utexas.educore.ac.uk
During the curing of 2,6-diglycidylphenyl glycidyl ether, typically with an amine curing agent, the most significant change observed in the FTIR spectrum is the decrease in the intensity of the absorption band corresponding to the epoxy group (oxirane ring). This band is characteristically found at approximately 915 cm⁻¹ and 3056 cm⁻¹. nih.gov The disappearance of these peaks indicates the opening of the epoxy rings, a fundamental step in the curing reaction. nih.govresearchgate.net
Simultaneously, the reaction between the epoxy groups and the amine hardener leads to the formation of hydroxyl (-OH) groups and the conversion of primary amines to secondary and then tertiary amines. The formation of hydroxyl groups can be observed by the appearance of a broad absorption band in the region of 3400-3500 cm⁻¹. utexas.edunih.gov The changes in the amine groups are also reflected in the N-H stretching region (around 3300-3500 cm⁻¹). utexas.educore.ac.uk Primary amines typically show two bands in this region, which are replaced by a single band for secondary amines as the reaction progresses. core.ac.uk
By monitoring the intensity of these characteristic peaks over time, the kinetics of the curing reaction can be determined. spectroscopyonline.com The extent of the reaction is often calculated by normalizing the decreasing intensity of the epoxy peak against an internal reference peak that remains unchanged during the reaction, such as the C-H stretching peak around 2970 cm⁻¹ or aromatic C=C stretching vibrations around 1510 cm⁻¹ or 1610 cm⁻¹. utexas.eduresearchgate.net This allows for the calculation of kinetic constants and provides valuable data for optimizing curing conditions like temperature and time. spectroscopyonline.comresearchgate.net Attenuated Total Reflectance (ATR-FTIR) is a particularly useful sampling technique that allows for the direct analysis of the curing epoxy without extensive sample preparation. spectroscopyonline.com
Table 1: Key FTIR Bands for Monitoring this compound Curing
| Functional Group | Wavenumber (cm⁻¹) | Change During Curing | Reference |
| Epoxy Ring (C-O-C stretch) | ~915 | Decrease | nih.govresearchgate.net |
| Epoxy Ring (C-H stretch) | ~3056 | Decrease | nih.gov |
| Hydroxyl (O-H stretch) | ~3400-3500 | Increase | utexas.edunih.gov |
| Primary Amine (N-H stretch) | ~3300-3500 (doublet) | Decrease | core.ac.uk |
| Secondary Amine (N-H stretch) | ~3300-3500 (singlet) | Increase then Decrease | core.ac.uk |
| Aromatic C=C Stretch | ~1510, 1610 | Stable (Internal Reference) | researchgate.net |
| C-H Stretch | ~2970 | Stable (Internal Reference) | utexas.edu |
| C-N Stretch | ~1109 | Increase | nih.gov |
Note: The exact wavenumber may vary slightly depending on the specific formulation and measurement conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanism Verification (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of the monomers and the evolving network during the curing of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information on the chemical environment of the nuclei, allowing for the verification of reaction mechanisms and the identification of different structural moieties within the cured resin. acs.orgrsc.org
¹H NMR spectroscopy is particularly useful for monitoring the disappearance of protons associated with the epoxy ring and the amine curing agent, as well as the appearance of new signals from the formed hydroxyl and ether linkages. The protons of the oxirane ring in glycidyl ethers typically appear as a set of multiplets in the range of 2.6-3.4 ppm. The protons on the carbon adjacent to the ether oxygen are also distinct. As the curing reaction proceeds, the intensity of these signals decreases, while new, broader signals corresponding to the protons in the crosslinked network emerge. researchgate.netresearchgate.net Pulsed NMR methods can be used to follow the curing process in real-time by measuring changes in spin-spin relaxation times (T₂), which are sensitive to molecular mobility. nih.govresearchgate.net A decrease in T₂ indicates a restriction in molecular motion as the liquid resin transforms into a solid network. nih.gov
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the resin and the changes it undergoes during curing. The carbon atoms of the epoxy ring in glycidyl ethers have characteristic chemical shifts, typically around 44-51 ppm. acs.org The opening of the epoxy ring and the formation of new C-O and C-N bonds lead to the disappearance of these signals and the appearance of new peaks corresponding to the carbons in the resulting polymer backbone. acs.org Solid-state NMR (ssNMR), specifically Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, is essential for analyzing the insoluble, crosslinked structure of the fully cured epoxy resin. acs.orgnih.gov By comparing the spectra of the uncured components with the cured product, it is possible to assign the resonances to specific carbon atoms in the network and confirm the reaction pathways. acs.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Glycidyl Ether Moieties
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |
| ¹H | Oxirane Ring Protons | 2.6 - 3.4 | researchgate.net |
| ¹H | -O-CH₂- (Glycidyl) | 3.8 - 4.3 | researchgate.net |
| ¹³C | Oxirane Ring Carbons | 44 - 51 | acs.org |
| ¹³C | -O-CH₂- (Glycidyl) | ~70 | rsc.org |
| ¹³C | Aromatic Carbons | 110 - 160 | acs.orgrsc.org |
Note: Chemical shifts are approximate and can be influenced by the solvent, concentration, and specific molecular structure.
The combination of ¹H and ¹³C NMR allows for a comprehensive understanding of the curing mechanism, including the identification of potential side reactions. For instance, etherification reactions between epoxy groups and newly formed hydroxyl groups can be identified by the appearance of specific ether linkages in the NMR spectra.
Near-Infrared (NIR) Spectroscopy for Real-time Curing Process Monitoring
Near-Infrared (NIR) spectroscopy has emerged as a powerful and convenient tool for the real-time, in-situ monitoring of epoxy resin curing, including that of this compound. avantes.comoptosky.netazonano.com This technique utilizes the near-infrared region of the electromagnetic spectrum (typically 700-2500 nm or 14000-4000 cm⁻¹), which primarily excites overtones and combination bands of fundamental molecular vibrations. mdpi.com A key advantage of NIR spectroscopy is its ability to use fiber optics, allowing the spectrometer to be placed remotely while a probe is inserted directly into the reacting mixture, enabling continuous monitoring without sample extraction. azonano.commdpi.com
The curing of epoxy resins can be followed by monitoring changes in specific NIR absorption bands. The primary epoxy group combination band is often observed around 4530 cm⁻¹, and its disappearance is a direct measure of the consumption of epoxy groups. optica.org Similarly, the overtone of the C-H stretching vibration of the epoxy ring can be found around 6070 cm⁻¹. The curing reaction with amine hardeners can also be tracked by observing the disappearance of the N-H stretching combination band of the primary amine, typically around 4925 cm⁻¹. optica.org The formation of hydroxyl groups during the reaction can be monitored by the increase in the O-H stretching overtone band.
By developing calibration models using techniques like Partial Least Squares (PLS) regression, NIR spectroscopy can provide quantitative data on the degree of cure in real-time. mdpi.com This allows for precise control over the manufacturing process, ensuring optimal product quality and performance. avantes.comoptosky.net The non-destructive nature of NIR analysis is another significant benefit, as it preserves the integrity of the material being tested. optosky.net
Table 3: Key NIR Bands for Real-time Monitoring of Epoxy Curing
| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration | Change During Curing | Reference |
| Epoxy | ~4530 | Combination | Decrease | optica.org |
| Epoxy | ~6070 | First Overtone of C-H Stretch | Decrease | |
| Primary Amine | ~4925 | N-H Stretch/Bend Combination | Decrease | optica.org |
| C-N | ~4725 | Overtone | Increase | optica.org |
| Hydroxyl | ~7000 | First Overtone of O-H Stretch | Increase |
Note: The exact positions of NIR bands can be influenced by the specific chemical environment and intermolecular interactions.
Mass Spectrometry (MS) for Reaction Product Identification and By-product Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that provides detailed information about the molecular weight and structure of the various chemical species present during and after the curing of this compound. It is particularly valuable for identifying the main reaction products, intermediates, and any potential side-products or unreacted components. mdpi.comnih.govresearchgate.net
Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to analyze the surface chemistry of the cured epoxy resin. mdpi.comnih.gov ToF-SIMS provides detailed molecular information by detecting fragment ions from the surface, which can be used to track the progression of cross-linking, identify the structure of the cured resin, and detect residual unreacted hardener. mdpi.com For example, specific ions can be associated with the completion of the curing process, while others indicate the presence of unreacted starting materials. mdpi.comnih.gov The intensity of certain aliphatic hydrocarbon ions can be correlated with the cross-linking density of the polymer network. mdpi.com
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful method for analyzing the structure of the final cured network. In this technique, the cured polymer is thermally decomposed (pyrolyzed) into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. kpi.uaarxiv.org The identity of these fragments provides insight into the original structure of the crosslinked polymer and can help to elucidate the decomposition pathways. arxiv.org This information is useful for understanding the thermal stability and flame retardancy of the material. Analysis of the volatile products can reveal the formation of compounds like phenol (B47542), benzene, and toluene, with their relative abundances changing based on the specific formulation. arxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for analyzing the stability of the epoxy resin and its derivatives in solution before and during the initial stages of curing. It can separate and identify various components in the reaction mixture, including oligomers and hydrolysis products. nih.gov
Table 4: Application of Mass Spectrometry Techniques in Epoxy Curing Analysis
| Mass Spectrometry Technique | Information Obtained | Key Findings | Reference |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Surface chemistry, cross-linking progression, residual hardener | Identification of specific ions related to curing completion and cross-link density. | mdpi.comnih.gov |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Structural analysis of the cured network, decomposition products | Identification of volatile decomposition products like phenol and benzene, providing insight into the polymer backbone. | kpi.uaarxiv.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of reaction mixture components, stability of precursors | Separation and identification of oligomers and hydrolysis by-products. | nih.gov |
Future Research Directions and Emerging Paradigms
Development of Sustainable and Bio-based Glycidyl (B131873) Ether Systems
The imperative to move towards a circular economy has spurred significant research into the development of sustainable and bio-based alternatives to petroleum-derived chemicals. ncsu.eduresearchgate.net For glycidyl ethers, this involves exploring renewable feedstocks and greener synthesis routes.
A promising area of research is the use of biorefinery by-products, such as lignin (B12514952) and glycerol (B35011), to synthesize bio-based epoxy resins. ncsu.edu Lignin, an abundant aromatic biopolymer, can serve as a replacement for bisphenol A (BPA), a common but controversial precursor in epoxy production. ncsu.edu Similarly, glycerol, a co-product of biodiesel production, can be converted to bio-based epichlorohydrin (B41342), a key reactant in the synthesis of glycidyl ethers. ncsu.edumdpi.com
Researchers have successfully synthesized fully bio-based epoxy resins using depolymerized lignin and glycerol diglycidyl ether (GDE). ncsu.edu These resins exhibit a direct correlation between lignin content and glass transition temperature (Tg), indicating that the rigidity of the final thermoset can be tailored by adjusting the formulation. ncsu.edu Another approach involves the use of diphenolic acid (DPA), which can be derived from cellulose (B213188) and phenol (B47542) (potentially from lignin), to create bio-based epoxy monomers. nih.govfoodpackagingforum.orgresearchgate.net These DPA-based epoxies, when cured, demonstrate properties comparable to traditional diglycidyl ether of bisphenol A (DGEBA) based materials. nih.govresearchgate.netacs.org
Furthermore, compounds like cardanol, derived from cashew nut shell liquid, and vanillin (B372448), which can be sourced from various bio-based precursors, are being investigated as building blocks for novel epoxy resins. researchgate.netspecificpolymers.comresearchgate.net For instance, vanillin alcohol diglycidyl ether (DGEVA) is being explored for use in multi-material 3D printing applications. mdpi.comresearchgate.net
The following table summarizes some of the key bio-based resources being explored for glycidyl ether systems:
| Bio-based Resource | Derived Monomer/Component | Potential Application |
| Lignin | Aromatic structures to replace BPA | High-performance epoxy resins |
| Glycerol | Glycerol diglycidyl ether (GDE), Epichlorohydrin | Bio-based epoxy resins, Wood adhesives |
| Diphenolic Acid (DPA) | Diglycidyl ethers of diphenolates (DGEDP) | Engineering materials, Coatings |
| Cardanol | Cardanol glycidyl ether | Reactive diluent for epoxy resins |
| Vanillin | Vanillin alcohol diglycidyl ether (DGEVA) | 3D printing resins |
| Isosorbide (B1672297) | Diglycidyl ether of isosorbide (DGEI) | Alternative to BPA in epoxy resins |
| Gallic Acid | Tri- and tetra-glycidyl ethers (GEGAs) | Cured epoxy systems |
| Sorbitol | Sorbitol poly-glycidyl ether (SPGE) | Recyclable thermosets |
Exploration of Novel Curing Chemistries for Highly Controlled Network Formation
The final properties of a thermoset are intrinsically linked to the architecture of its cross-linked network. nih.govnih.gov Consequently, the exploration of novel curing chemistries that allow for precise control over network formation is a critical area of research. nih.govscispace.com
Traditional curing agents for epoxy resins include amines and anhydrides. scispace.com However, researchers are now investigating more sophisticated approaches to control the curing process and the resulting network topology. One such approach involves using competing short- and long-chain curing agents to tailor the stiffness-toughness balance of the material. nih.gov For instance, using a combination of a short-chain diamine like m-phenylenediamine (B132917) (mPDA) and a long-chain diamine like 1,3-bis(3-aminophenoxy)benzene (B75826) (DABPB) allows for fine-tuning of the crosslink density and mechanical properties. nih.gov
Another innovative strategy is the development of thermally activated single-component systems. nih.gov These systems contain both epoxy and protected amine groups within a single precursor molecule, held together by thermally degradable linkages. nih.gov Upon heating, the protective groups are removed, initiating the curing reaction and leading to a more controlled and uniform network formation. nih.gov
The influence of different curing agents on the properties of a novel tetrafunctional glycidyl ether epoxy (TFEP) has also been studied. tandfonline.com When cured with methylhexahydrophthalic anhydride (B1165640) (MHHPA) or 4,4′-diaminodiphenyl sulfone (DDS), the resulting thermosets showed significant variations in glass transition temperature, thermal stability, and mechanical properties, highlighting the crucial role of the curing agent in determining the final performance of the material. tandfonline.com
Multi-scale Modeling Approaches for Comprehensive System Understanding and Design
To accelerate the development of new epoxy systems with tailored properties, researchers are increasingly turning to multi-scale modeling and simulation. nih.govmdpi.com These computational approaches provide a powerful tool for understanding the complex relationships between monomer structure, curing kinetics, network architecture, and macroscopic properties. nih.govnih.gov
At the atomic level, molecular dynamics (MD) simulations are used to model the cross-linking process and predict the physical and mechanical properties of the resulting thermoset. utk.edutandfonline.comacs.orgaip.org By simulating the interactions between individual atoms and molecules, MD can provide insights into properties such as glass transition temperature (Tg), thermal expansion coefficient, and modulus. utk.eduaip.org For example, MD simulations have been used to study the effect of cross-linking on the physical properties of epoxy resins and to construct realistic atomistic models of crosslinked epoxy networks. utk.edutandfonline.com
Coarse-grained modeling is another technique used to study the evolution of network structure over larger length and time scales. nih.govresearchgate.net This approach simplifies the representation of the molecular system, allowing for the simulation of larger systems and longer time periods than are accessible with all-atom MD. researchgate.net
By combining these different modeling techniques, researchers can develop a comprehensive understanding of the entire material system, from the molecular level up to the macroscopic scale. nih.gov This multi-scale approach enables the rational design of new epoxy resins with specific, predictable properties, reducing the need for extensive trial-and-error experimentation. nih.govmdpi.com
The following table outlines the different modeling approaches and their applications in understanding epoxy systems:
| Modeling Approach | Scale | Key Insights |
| Quantum Mechanics (QM) | Atomic | Reaction mechanisms, Transition state structures |
| Molecular Dynamics (MD) | Molecular | Cross-linking process, Glass transition temperature, Mechanical properties |
| Coarse-Grained (CG) Modeling | Mesoscopic | Network evolution, Domain formation, Heterogeneity |
| Finite Element Analysis (FEA) | Macroscopic | Stress-strain behavior, Fracture mechanics |
Integration with Additive Manufacturing Technologies for Advanced Thermoset Fabrication
Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, three-dimensional objects. mdpi.comsjsu.edu The integration of glycidyl ether-based thermosets with these technologies opens up new possibilities for creating advanced materials with intricate geometries and tailored properties. tuwien.atjst.go.jppolito.itresearchgate.netresearchgate.net
Stereolithography (SLA) and Digital Light Processing (DLP) are two vat photopolymerization techniques that are well-suited for processing liquid epoxy resins. mdpi.comresearchgate.netnih.govnih.gov In these processes, a liquid photocurable resin is selectively cured layer-by-layer using a light source, typically UV light. jst.go.jpnih.gov The development of "hot-lithography" techniques, where the printing process is carried out at elevated temperatures, has enabled the use of highly reactive and viscous epoxy resins that cannot be printed at room temperature. tuwien.atpolito.itresearchgate.net
A key challenge in the 3D printing of thermosets is controlling the curing process to achieve the desired mechanical and thermal properties. jst.go.jp The layer-by-layer nature of the printing process can lead to anisotropy in the final part, with properties varying depending on the build orientation. researchgate.net Researchers are investigating the use of dual-curing systems, where an initial photocuring step is followed by a thermal post-curing cycle, to enhance the properties of the printed object. nih.gov
The development of bio-based and degradable glycidyl ether resins is also a significant area of research for additive manufacturing. mdpi.comnih.govnih.gov For example, a degradable polyester, poly(allyl glycidyl ether succinate) (PAGES), has been synthesized and used in solvent-free DLP printing to create parts with tunable mechanical properties and degradation profiles. nih.govnih.gov
The following table highlights some of the key developments in the additive manufacturing of glycidyl ether-based thermosets:
| Technology | Resin System | Key Advancement |
| Hot-Lithography SLA | High-reactivity epoxy resins | Enables printing of viscous resins for high-performance applications |
| Dual-Vat DLP | Bio-derived epoxy resins (e.g., ELO, DGEVA) | Multi-material printing with tailored mechanical properties |
| LCD Printing | DGEBA/DETDA blends with photocurable resin | Enhanced glass transition temperature through dual curing |
| Solvent-Free DLP | Poly(allyl glycidyl ether succinate) (PAGES) | Degradable parts with reduced shrinkage |
Q & A
Q. What analytical methods are optimal for detecting trace levels of 2,6-Diglycidylphenyl glycidyl ether in environmental or air samples?
To quantify trace levels of glycidyl ethers, researchers should combine solid-phase sampling with chromatographic separation. For example:
- Sorbent Selection : Amberlite XAD-7 demonstrates superior recovery (>85%) for aromatic glycidyl ethers (e.g., phenyl glycidyl ether) compared to activated charcoal, which is less effective for polar derivatives .
- Instrumentation :
- GC-FID : Ideal for volatile glycidyl ethers (e.g., allyl or n-butyl derivatives) with detection limits of ~0.1 ppm.
- HPLC-UV : Preferred for aromatic derivatives (e.g., phenyl or cresyl glycidyl ethers) due to strong UV absorbance at 254 nm .
- Storage Stability : Samples stored on XAD-7 at 4°C show <5% degradation over 14 days, even at 80% relative humidity .
Q. What synthetic strategies are effective for preparing derivatives of this compound?
Glycidyl ethers are commonly functionalized via nucleophilic ring-opening or alkylation. Key steps include:
- Alkylation : React 2,6-diaminopurine with methyl glycidyl ether in DMF using NaH as a base (100°C, 6 h), yielding ~27–41% of substituted products. Steric hindrance from the diglycidyl structure may require extended reaction times .
- Epoxide Functionalization : Use Lewis acids (e.g., BF₃) to initiate cationic polymerization, forming polyether networks. For example, copolymerizing with multi-topic glycidyl ethers (≥3 epoxide groups) enhances crosslinking .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges due to mutagenic and respiratory hazards .
- Ventilation : Use fume hoods to limit airborne exposure (<0.1 ppm recommended).
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .
Advanced Research Questions
Q. How can contradictory data on sorbent efficiency for glycidyl ethers be resolved in environmental sampling?
Contradictions arise from sorbent polarity and analyte volatility. For example:
- XAD-7 vs. Charcoal : XAD-7 outperforms charcoal for aromatic ethers (e.g., phenyl glycidyl ether) due to polar interactions, but charcoal is better for small, non-polar derivatives (e.g., isopropyl glycidyl ether) .
- Method Validation : Conduct recovery tests under varied humidity (20–80%) and spiked concentrations (0.1–10 µg/mL) to optimize sorbent-analyte compatibility .
Q. What polymerization mechanisms enable tailored poly(glycidyl ether) networks using this compound?
- Cationic Ring-Opening Polymerization (CROP) : Initiate with Lewis acids (e.g., BF₃) or photoinitiators (diphenyliodonium hexafluorophosphate) under UV light. This method allows control over crosslink density by adjusting monomer ratios (e.g., multi-topic vs. monoglycidyl ethers) .
- Functionalization : Incorporate allyl or vinyl groups (e.g., allyl glycidyl ether) for post-polymerization modifications, enabling applications in conductive resins or self-healing materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
